2-Chloro-4-heptanoylpyridine
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Overview
Description
2-Chloro-4-heptanoylpyridine is a type of pyridine compound that has been extensively researched for its biological and chemical properties. It is a compound with the molecular formula C12H16ClNO .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Pyridine Derivatives : 2-Chloro-4-heptanoylpyridine is used in synthesizing various pyridine derivatives. A study by Jankowiak et al. (2008) explored the reactions of similar pyridine derivatives to produce compounds like 2-chloro-4-heptyloxypyridine-N-oxide (Jankowiak, Jakowiecki, & Kaszyński, 2008).
Formation of Photocatalytic Complexes : Platinum(II) bi- and terpyridyl chloro complexes, including derivatives similar to this compound, are investigated for hydrogen photogeneration from water, demonstrating its potential in photocatalytic applications (Du et al., 2008).
Chemical Properties and Reactions
Structural and Electronic Analysis : Velraj et al. (2015) conducted a detailed study on molecular structures, vibrational wavenumbers, and electronic properties of compounds including 2-chloro-4-nitropyridine, closely related to this compound, which highlights its electronic and structural properties (Velraj, Soundharam, & Sridevi, 2015).
Synthetic Applications in Green Chemistry : Li Shu-jing (2013) studied the green synthesis process of 2-chloro-4-aminopyridine, a derivative of this compound, emphasizing the compound's relevance in eco-friendly chemical processes (Li Shu-jing, 2013).
Applications in Material Science
Development of Metal Complexes : The research by Newkome et al. (1993) on incorporating ruthenium(II)–2,2′:6′,2″-terpyridine triads into cascade polymers demonstrates the use of pyridine derivatives in creating complex metal-based structures, relevant to material science applications (Newkome, Cardullo, Constable, Moorefield, & Thompson, 1993).
Electroluminescent Properties in Platinum(II) Complexes : Ionkin, Marshall, and Wang (2005) explored the electroluminescent properties of mono-cyclometalated platinum(II) complexes, indicating the potential use of pyridine derivatives like this compound in developing luminescent materials (Ionkin, Marshall, & Wang, 2005).
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinazoline-based pyrimidodiazepines, have shown anticancer activity and interact with dna, egfr, and vegfr-2 receptors . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation and survival .
Result of Action
Related compounds have shown anticancer activity, indicating potential cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-14-12(13)9-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDHTMGUARVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642136 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-70-8 |
Source
|
Record name | 1-(2-Chloro-4-pyridinyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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